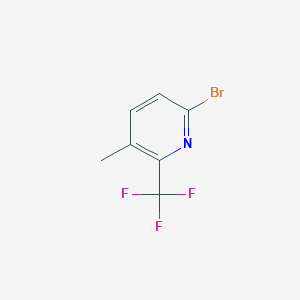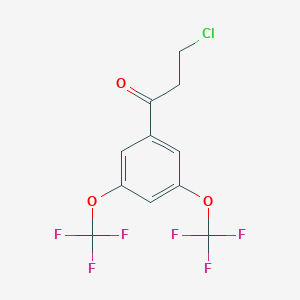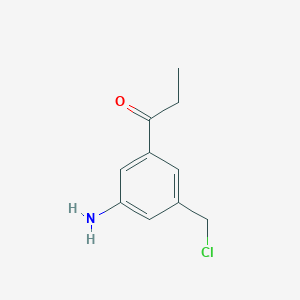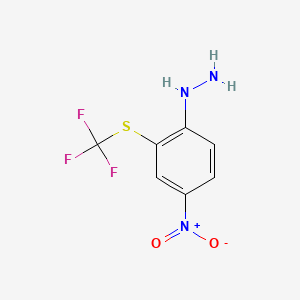
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 2nd position of the phenyl ring, along with a chlorine atom attached to the propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-bromo-2-ethylbenzene with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as amines, ethers, or thioethers.
Reduction: 1-(5-Bromo-2-ethylphenyl)-2-chloropropanol.
Oxidation: 1-(5-Bromo-2-ethylphenyl)-2-chloropropanoic acid.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one: Similar structure but with the bromine atom at the 4th position.
1-(5-Bromo-2-methylphenyl)-2-chloropropan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Bromo-2-ethylphenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(5-Bromo-2-ethylphenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides distinct chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C11H12BrClO |
|---|---|
Peso molecular |
275.57 g/mol |
Nombre IUPAC |
1-(5-bromo-2-ethylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClO/c1-3-8-4-5-9(12)6-10(8)11(14)7(2)13/h4-7H,3H2,1-2H3 |
Clave InChI |
ALSXJBCJBFZONJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)Br)C(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


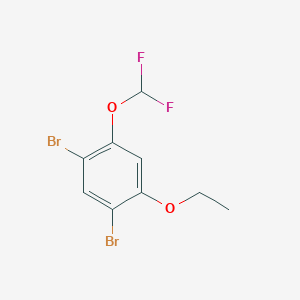
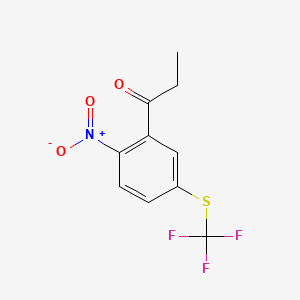
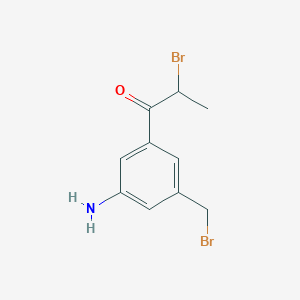
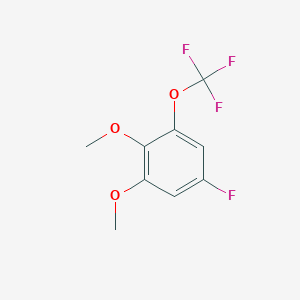
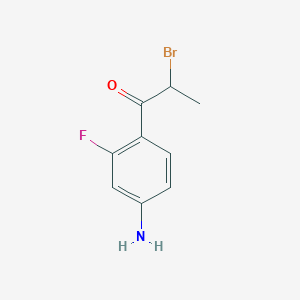
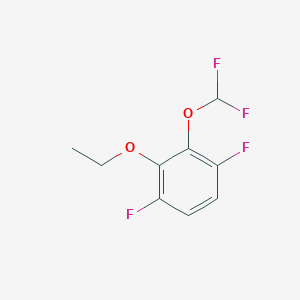
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)

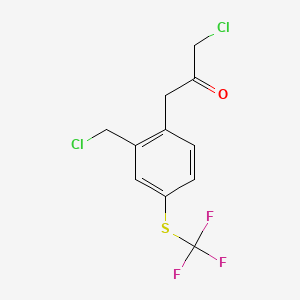
![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)
